Quantified Selectivity of DPBQ for Polyploid vs. Diploid Cell Proliferation
DPBQ exhibits a 3.6-fold selectivity for inhibiting the proliferation of tetraploid cells compared to their diploid counterparts [1]. This selectivity was a key outcome of a two-stage chemical screen designed to identify compounds specifically effective against high-ploidy cancers, a property not observed with standard chemotherapeutics like doxorubicin or etoposide [2].
| Evidence Dimension | Antiproliferative Selectivity |
|---|---|
| Target Compound Data | 3.6-fold |
| Comparator Or Baseline | Diploid cells |
| Quantified Difference | 3.6-fold greater inhibition in tetraploid cells |
| Conditions | Matched diploid-tetraploid human cell line pairs (RPE1 and MCF10a) in 8-day proliferation assays [1]. |
Why This Matters
This quantified selectivity validates DPBQ as a unique tool compound for studying polyploid-specific vulnerabilities, distinguishing it from non-selective cytotoxic agents.
- [1] Burkard, M. E., Choudhary, A., Lera, R. F., Fedenia, R., Kanugh, C., Laffin, J. J., Zasadil, L. M., Weaver, B. A., & Wisinski, K. B. (2014). Abstract 2526: Polyploidy: A new breast cancer subtype and a lead compound that targets it with high selectivity. Cancer Research, 74(19_Supplement), 2526. View Source
- [2] Choudhary, A., Lera, R. F., Fedenia, R., Kanugh, C., Laffin, J. J., Zasadil, L. M., Weaver, B. A., Wisinski, K. B., & Burkard, M. E. (2015). Identification of selective lead compounds for treatment of high-ploidy breast cancer. Molecular Cancer Therapeutics, 15(1), 48–59. View Source
